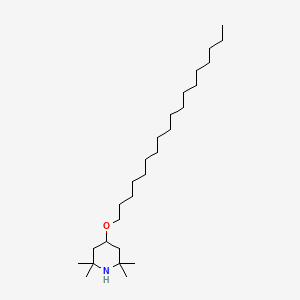
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-: is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octadecyloxy group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an octadecyloxy reagent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure reactors.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as allylic amination and N-methylation, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Allylic chlorides for allylic amination, carbon dioxide, and phenylsilane for N-methylation.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through allylic amination.
N-Methylated Amines: Formed through N-methylation reactions.
Scientific Research Applications
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the octadecyloxy group.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used in similar applications.
Uniqueness: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- is unique due to the presence of the octadecyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
104564-32-1 |
|---|---|
Molecular Formula |
C27H55NO |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-octadecoxypiperidine |
InChI |
InChI=1S/C27H55NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-25-23-26(2,3)28-27(4,5)24-25/h25,28H,6-24H2,1-5H3 |
InChI Key |
BWJKLDGAAPQXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















